2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Overview
Description
Scientific Research Applications
Synthesis and Properties
- Synthesis and Toxicity : Research has shown that compounds similar to 2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, specifically derivatives of 1,2,4-triazole, are synthesized and evaluated for their acute toxicity. These compounds are found to be practically non-toxic or low-toxic, suggesting their safety in various applications (Salionov, 2015).
Applications in Chemistry
- Complex Formation with Metals : Studies have shown that derivatives of 1,2,4-triazole, similar to the compound , are used to create dinuclear complexes with metals like cobalt and nickel. These complexes have been examined for their urease inhibitory activities, demonstrating potential applications in biochemistry and pharmaceuticals (Fang et al., 2019).
Biomedical Research
Antimicrobial Properties : Various derivatives of 1,2,4-triazole, structurally related to the compound , have been synthesized and shown to possess significant antimicrobial activities. This suggests the potential use of such compounds in developing new antimicrobial agents (Popiołek et al., 2011).
Larvicidal and Antimicrobial Activities : Novel derivatives of 1,2,4-triazole have been prepared and evaluated for their larvicidal and antimicrobial properties, indicating their potential use in pest control and infection prevention (Kumara et al., 2015).
Antioxidant Properties : Some compounds structurally related to this compound have been tested for their antioxidant capabilities, revealing a potential application in preventing oxidative stress-related damage (Šermukšnytė et al., 2022).
Properties
IUPAC Name |
2-[(4-butan-2-yl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-3-10(2)17-13(11-7-5-4-6-8-11)15-16-14(17)20-9-12(18)19/h4-8,10H,3,9H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQNUPXCGIMETF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=NN=C1SCC(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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